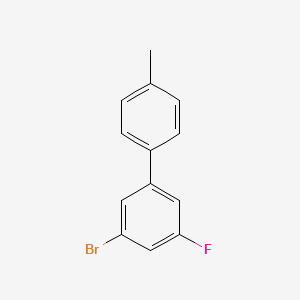
3-Bromo-5-fluoro-4'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding biphenyl derivative.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved in these interactions are studied to understand the compound’s biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl
- 1-Bromo-3-fluoro-5-methylbenzene
Uniqueness
3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, making it valuable for specialized applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C13H10BrF |
|---|---|
Poids moléculaire |
265.12 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10BrF/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3 |
Clé InChI |
LNCUSRJXSULVAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


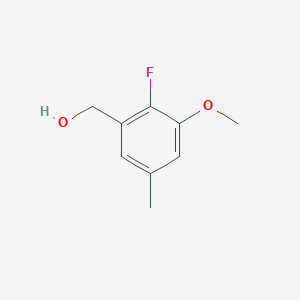
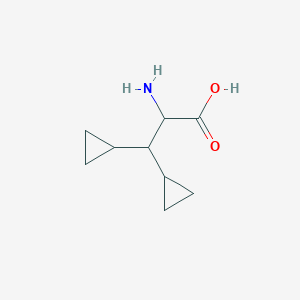
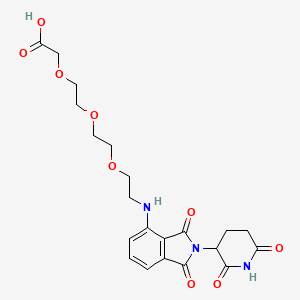


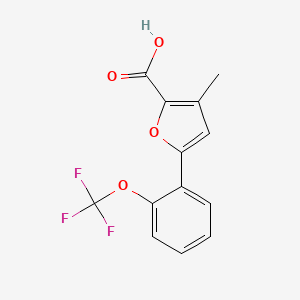
![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)
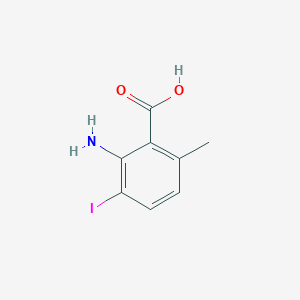
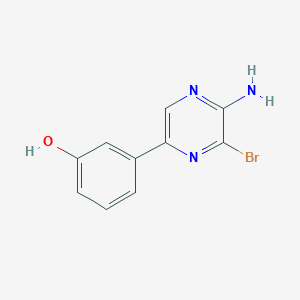
![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)
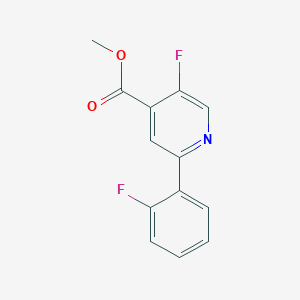
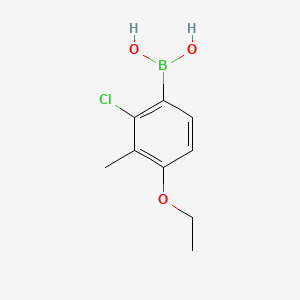
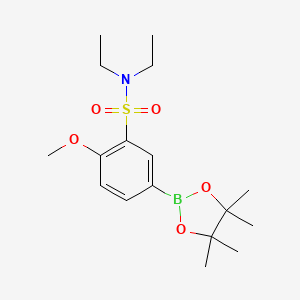
![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
